

protocol for using Myristoylated ARF6 (2-13) in cell culture

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Compound of Interest		
Compound Name:	Myristoylated ARF6 (2-13)	
Cat. No.:	B12379144	Get Quote

An essential tool for cell biology and drug development, **Myristoylated ARF6 (2-13)** is a cell-permeable peptide inhibitor designed to specifically target the activation of ADP-ribosylation factor 6 (ARF6). This document provides detailed application notes and protocols for its use in cell culture experiments.

Introduction and Mechanism of Action

ADP-ribosylation factor 6 (ARF6) is a small GTPase from the Ras superfamily that functions as a critical molecular switch in cellular signaling.[1][2] Localized primarily at the plasma membrane and in endosomal compartments, ARF6 cycles between an inactive GDP-bound state and an active GTP-bound state.[2][3] This activation is regulated by Guanine Nucleotide Exchange Factors (GEFs). In its active state, ARF6 governs a multitude of cellular processes, including:

- Membrane Trafficking: Regulates endocytosis, exocytosis, and recycling of membrane proteins, including receptors like VE-Cadherin.[3][4][5]
- Actin Cytoskeleton Remodeling: Influences cell shape, adhesion, migration, and invasion.[1]
 [3]
- Signal Transduction: Plays a key role in pathways initiated by G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs).[3][4][6]



Given its central role, aberrant ARF6 activity is implicated in numerous pathologies, including cancer metastasis, vascular instability in sepsis, and inflammatory diseases.[1][6]

The Myristoylated ARF6 (2-13) peptide is a synthetic inhibitor derived from the N-terminal sequence (amino acids 2-13) of the ARF6 protein.[5][7][8] The peptide is rendered cell-permeable by the covalent attachment of a myristoyl group, a lipid modification that facilitates its insertion into the plasma membrane.[5][9] The peptide is proposed to inhibit ARF6 function by preventing its activation, specifically the GEF-mediated exchange of GDP for GTP.[5][7] For robust experimental design, it is crucial to use control peptides, such as a scrambled version of the sequence (Myristoylated ARF6 (2-13), scrambled) or the non-myristoylated peptide, which have been shown to be ineffective at inhibiting ARF6 activation in cells.[5][7]

Applications

Myristoylated ARF6 (2-13) is a valuable tool for investigating the physiological and pathological roles of ARF6. Key applications include:

- Vascular Biology: Studying the regulation of endothelial barrier function and vascular permeability. The peptide has been shown to reduce vascular leak in models of endotoxic shock by stabilizing VE-cadherin at cell junctions.[5][7]
- Cancer Research: Investigating the role of ARF6 in tumor cell invasion, migration, and metastasis.[10][11]
- Immunology and Inflammation: Elucidating the ARF6-dependent signaling cascades downstream of Toll-like receptors, such as the TLR4 pathway activated by lipopolysaccharides (LPS).[4][5][12]
- Neurobiology and Cell Signaling: Probing the role of ARF6 in processes like hormone secretion and the internalization and signaling of GPCRs.[8][13][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **Myristoylated ARF6 (2-13)**.



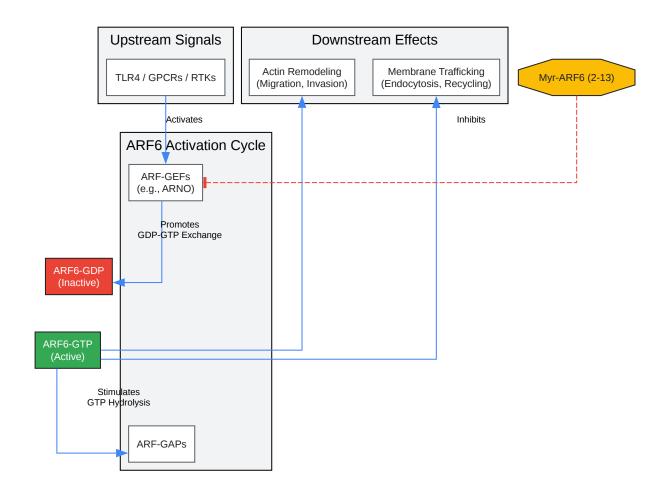
Table 1: Peptide Specifications	
Full Name	Myristoylated ADP-Ribosylation Factor 6 (2-13)
Sequence	Myr-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn- Lys-Glu[8][15]
Molecular Weight	~1530 g/mol [15]
Purity	>95% (recommended)
Storage	Store lyophilized powder at -20°C or below.[8] Store reconstituted stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

| Table 2: Recommended Working Concentrations | | | Cell Type | Concentration | Notes | Reference | | Human Microvascular Endothelial Cells (HMVEC-D) | 25 μ M | Effective at reducing ARF6 activation and inhibiting vascular permeability. |[5][7] | | Mouse Neutrophils (PMNs) | >1 μ M | Concentrations above 1 μ M were reported to be cytotoxic. |[16] | | General Recommendation | 1 - 50 μ M | The optimal concentration is cell-type dependent and should be determined empirically via a dose-response experiment. Always test for cytotoxicity. | |

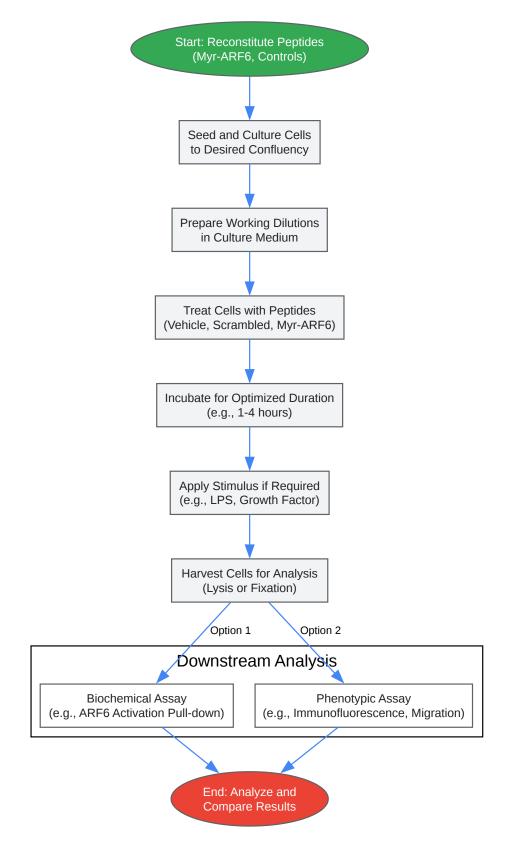
| Table 3: Summary of Published Experimental Effects | | | Application Area | Cell Type / Model | Concentration | Observed Effect | Reference | | Vascular Permeability | Human Endothelial Cells (HMVEC-D) | 25 μ M | Reduced ARF6-GTP levels; inhibited LPS-induced vascular leak. | [5][7] | | Endotoxic Shock | Mouse Model | 40 μ mol/kg (i.v.) | Prevented leak of Evans Blue dye into lungs and kidneys. |[7] | | GPCR Desensitization | Porcine Ovarian Follicle Membranes | 1 - 100 μ M | Inhibited LH/CGR desensitization by blocking β -arrestin release. |[13] | | GPCR Internalization | HEK293 cells expressing HLHCGR | 10 - 50 μ M | Inhibited HCG-induced receptor internalization. |[14] | | Neutrophil Function | Mouse Neutrophils | 1 μ M | No effect on fMLP-induced adhesion; cytotoxic at >1 μ M. |[16] |

Signaling Pathway and Experimental Workflow Diagrams









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